2-Methyl-N-(2-phenylacetyl)alanine

Overview

Description

2-Methyl-N-(2-phenylacetyl)alanine is a compound that can be associated with the class of N-acyl amino acids. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the characteristics of 2-Methyl-N-(2-phenylacetyl)alanine.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(methoxyacetyl)-N-[(2-methylthio)phenyl]-D,L-alanine methyl ester was carried out in two steps from 2-methyl-6-(methylthio)aniline, resulting in rotationally hindered isomers . Similarly, the synthesis of N-[(1S,4R)-2-oxo-pinanyl]-β-alanine methylester, a compound used for the preparation of chiral amidoalkylation reagents, was achieved and its crystal structure was investigated . These examples suggest that the synthesis of 2-Methyl-N-(2-phenylacetyl)alanine would likely involve a targeted approach to introduce the phenylacetyl group to the alanine backbone, potentially through acylation reactions.

Molecular Structure Analysis

The molecular structure of N-acyl amino acids can be complex, with the possibility of different isomers and conformations. For example, N-(N-phenylacetyl-L-alanyl)-cyclo-(L-phenylalanyl-D-prolyl) adopts a boat conformation in its diketopiperazine ring, with the side chain of the phenylalanine residue in a quasi-axial orientation . This information suggests that the molecular structure of 2-Methyl-N-(2-phenylacetyl)alanine could also exhibit specific conformational features influenced by the steric and electronic properties of its substituents.

Chemical Reactions Analysis

The reactivity of N-acyl amino acids can vary depending on their structure. For instance, the hydrolysis of N-acyl derivatives of alanine and phenylalanine by enzymes such as acylase I and carboxypeptidase has been studied, revealing that both electronic and steric factors influence the susceptibility of these compounds to enzymatic cleavage . This suggests that 2-Methyl-N-(2-phenylacetyl)alanine could also undergo hydrolysis under the action of specific enzymes, with its rate being dependent on the nature of its acyl group and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acyl amino acids are determined by their molecular structure. The photochemistry of N-phthaloyl-α-amino acid methyl esters, for example, has been explored, showing that these compounds can undergo various reactions such as isomerization, ring expansion, and cyclization upon irradiation . Although 2-Methyl-N-(2-phenylacetyl)alanine is not directly mentioned, it can be inferred that its physical properties such as solubility, melting point, and optical activity, as well as its chemical reactivity under light exposure, would be influenced by its specific functional groups and stereochemistry.

Mechanism of Action

Target of Action

It’s known that compounds with similar structures often interact with proteins or enzymes at the benzylic position .

Mode of Action

Based on its structure, it might undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds are known to be involved in the biosynthesis of amino acids . They can be synthesized from glycolytic and citric acid cycle intermediates .

properties

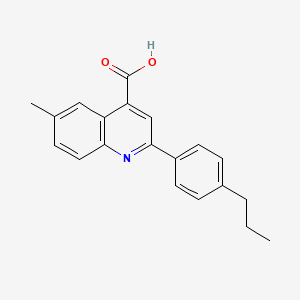

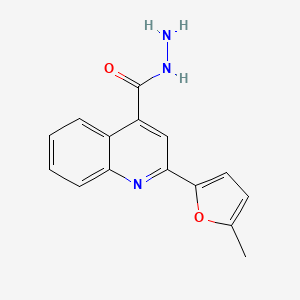

IUPAC Name |

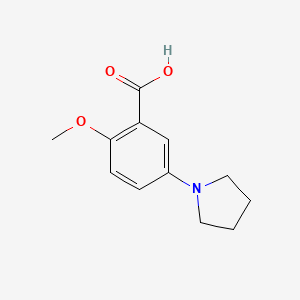

2-methyl-2-[(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,11(15)16)13-10(14)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZZVABCVYYRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3022165.png)

![1-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B3022167.png)